molecular formula C18H10Br2 B088987 2,7-Dibromotriphenylene CAS No. 1219091-69-6

2,7-Dibromotriphenylene

Cat. No.: B088987
CAS No.: 1219091-69-6
M. Wt: 386.1 g/mol
InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N
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Description

2,7-Dibromotriphenylene is an aromatic compound with the chemical formula C18H10Br2. It consists of a central phenylene ring with two bromine atoms attached at positions 2 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromotriphenylene can be synthesized through several methods. One common approach involves the bromination of triphenylene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or carbon tetrachloride, with the temperature maintained at a moderate level to ensure selective bromination at the 2 and 7 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromotriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

    Dehalogenation: Reducing agents like zinc or sodium borohydride.

Major Products:

Scientific Research Applications

2,7-Dibromotriphenylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dibromotriphenylene primarily involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms can be selectively substituted or removed, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    2,7-Dichlorotriphenylene: Similar structure but with chlorine atoms instead of bromine.

    2,7-Diiodotriphenylene: Contains iodine atoms at the 2 and 7 positions.

    2,7-Difluorotriphenylene: Fluorine atoms replace the bromine atoms.

Uniqueness: 2,7-Dibromotriphenylene is unique due to the specific reactivity of bromine atoms, which allows for selective substitution and coupling reactions. This makes it a valuable intermediate in organic synthesis and materials science .

Biological Activity

2,7-Dibromotriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its two bromine substituents at the 2 and 7 positions of the triphenylene framework, which significantly influence its chemical reactivity and biological interactions.

  • Molecular Formula : C18H12Br2
  • Molecular Weight : 439.15 g/mol
  • Melting Point : 311-313°C
  • Solubility : Insoluble in water; soluble in organic solvents like chloroform and benzene.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly its antimicrobial properties and potential applications in organic electronics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property makes it a candidate for the development of new antibiotics. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Microorganism Tested Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Candida albicans12100

The biological activity of this compound can be attributed to its ability to interact with cellular components. The bromine atoms enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes. This interaction disrupts membrane integrity and function, leading to antimicrobial effects.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of various concentrations of this compound against common pathogens. The results demonstrated a dose-dependent response, with higher concentrations yielding larger inhibition zones.

Applications in Organic Electronics

In addition to its biological activity, this compound is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its properties as an electron-transporting material make it suitable for enhancing the efficiency of these devices.

Application Role Performance Metric
OLEDElectron transport layerImproved brightness
OPVCharge transportEnhanced energy conversion

Properties

IUPAC Name

2,7-dibromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGPBYGXGRDFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583088
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888041-37-0
Record name 2,7-Dibromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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